molecular formula C17H28ClNO2 B8083032 1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride

Cat. No.: B8083032
M. Wt: 319.9 g/mol
InChI Key: QYRYFNHXARDNFZ-TXHXQZCNSA-N
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Description

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride is a deuterated form of venlafaxine hydrochloride, an antidepressant belonging to the class of serotonin and norepinephrine reuptake inhibitors. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the compound’s stability and metabolic profile. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of venlafaxine.

Scientific Research Applications

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride is widely used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. Its applications include:

    Chemistry: Studying the stability and reactivity of deuterated compounds.

    Biology: Investigating the metabolic pathways and enzyme interactions of venlafaxine.

    Medicine: Understanding the pharmacokinetics and pharmacodynamics of venlafaxine in clinical settings.

    Industry: Developing more stable and effective formulations of venlafaxine for therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of venlafaxine-d6 (hydrochloride) involves the deuteration of venlafaxine. The process typically starts with the preparation of venlafaxine, which is synthesized through the methylation of 1-(2-amino-1-(4-methoxyphenyl)ethyl)-cyclohexanol. This intermediate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium. The final step involves the formation of the hydrochloride salt using hydrogen chloride in isopropanol .

Industrial Production Methods

Industrial production of venlafaxine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The deuteration step is critical and requires specialized equipment to handle deuterium gas safely.

Chemical Reactions Analysis

Types of Reactions

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form its metabolites, such as O-desmethylvenlafaxine.

    Reduction: Reduction reactions can convert the compound back to its parent form.

    Substitution: The deuterium atoms can be replaced with hydrogen under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Acidic or basic conditions can facilitate the exchange of deuterium with hydrogen.

Major Products

    Oxidation: O-desmethylvenlafaxine

    Reduction: Venlafaxine

    Substitution: Venlafaxine with hydrogen atoms replacing deuterium

Mechanism of Action

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. The deuterium atoms do not significantly alter the mechanism of action but can affect the compound’s metabolic stability. The primary molecular targets are the serotonin and norepinephrine transporters, which are blocked by the compound, leading to increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

    Venlafaxine: The non-deuterated form of the compound.

    Desvenlafaxine: An active metabolite of venlafaxine with similar pharmacological properties.

    Duloxetine: Another serotonin and norepinephrine reuptake inhibitor used to treat depression and anxiety.

Uniqueness

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride is unique due to the presence of deuterium atoms, which enhance its metabolic stability and allow for more precise pharmacokinetic studies. This makes it a valuable tool in research settings, providing insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i1D3,2D3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRYFNHXARDNFZ-TXHXQZCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345305
Record name Venlafaxine-d6 (hydrochloride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062606-12-5
Record name Venlafaxine-d6 (hydrochloride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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